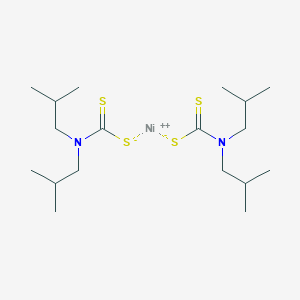

Nickel diisobutyldithiocarbamate

Description

Significance of Dithiocarbamate (B8719985) Ligands in Transition Metal Chemistry

Dithiocarbamate ligands (R₂NCS₂⁻) are monoanionic, bidentate ligands that have been instrumental in the advancement of transition metal chemistry for over a century and a half. mdpi.com Their ability to form stable complexes with a wide range of transition metals, lanthanides, and actinides underscores their importance. mdpi.comnih.gov This stability arises from the strong chelation of the two sulfur donor atoms to the metal center. nih.gov

A key characteristic of dithiocarbamate ligands is their ability to stabilize metals in various oxidation states. mdpi.comnih.gov This is attributed to the resonance between the dithiocarbamate and thioureide forms, which involves the delocalization of the nitrogen lone pair onto the sulfur atoms. nih.gov This electronic flexibility allows them to adapt to the electronic requirements of different metal centers, influencing the electrochemical properties of the resulting complexes. nih.gov

The synthesis of dithiocarbamate salts is straightforward and efficient, typically involving the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. nih.govwikipedia.org This accessibility has contributed to their widespread use in various applications, from agriculture to materials science. mdpi.comresearchgate.net

Overview of Nickel Complexes in Coordination Science

Nickel, a group 10 transition metal, exhibits a rich and diverse coordination chemistry, readily forming complexes with a variety of ligands. nih.gov Nickel complexes can adopt multiple geometries and oxidation states, with Ni(II) being the most common. nih.govacs.org The ability of nickel to cycle between different oxidation states, such as Ni(I), Ni(II), Ni(III), and even Ni(IV), is a key feature that underpins its catalytic activity and diverse applications. nih.govacs.org

The coordination environment around the nickel ion significantly influences the properties of the complex. For instance, square planar nickel(II) complexes are often diamagnetic, while tetrahedral or octahedral complexes are typically paramagnetic. wikipedia.orgwikipedia.org The nature of the coordinating ligands plays a crucial role in determining the geometry, electronic structure, and reactivity of the nickel center. frontiersin.orgrsc.org

Research Landscape of Nickel Diisobutyldithiocarbamate Complexes

Within the vast family of nickel dithiocarbamate complexes, this compound, [Ni(S₂CN(i-Bu)₂)₂], has garnered specific research interest. The isobutyl groups, with their branched alkyl structure, can influence the steric and electronic properties of the complex, distinguishing it from other dialkyldithiocarbamate analogues.

Research on this compound has explored its synthesis, structural characterization, and potential applications. flinders.edu.au The complex is typically synthesized by the reaction of a nickel(II) salt with sodium diisobutyldithiocarbamate. wikipedia.org Structural studies have confirmed a square planar coordination geometry around the nickel atom, a common feature for many nickel bis(dithiocarbamate) complexes. flinders.edu.auresearchgate.net This geometry arises from the chelation of two symmetric bidentate diisobutyldithiocarbamate ligands to the nickel center. flinders.edu.au

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

15317-78-9 |

|---|---|

Molecular Formula |

C18H36N2NiS4 |

Molecular Weight |

467.5 g/mol |

IUPAC Name |

N,N-bis(2-methylpropyl)carbamodithioate;nickel(2+) |

InChI |

InChI=1S/2C9H19NS2.Ni/c2*1-7(2)5-10(9(11)12)6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

YCBUXHNUQAZVSS-UHFFFAOYSA-L |

SMILES |

CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Ni+2] |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Ni+2] |

Other CAS No. |

15317-78-9 |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization

Spectroscopic techniques are pivotal in elucidating the coordination environment and bonding within nickel diisobutyldithiocarbamate. Infrared and nuclear magnetic resonance spectroscopy, in particular, offer deep insights into its molecular structure.

Infrared Spectroscopy (IR) for Ligand Coordination Modes

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, offering valuable information about the coordination of the diisobutyldithiocarbamate ligand to the nickel center.

The stretching frequencies of the C-N and C-S bonds within the dithiocarbamate (B8719985) ligand are particularly diagnostic of its coordination mode. researchgate.net The position of the ν(C-N) stretching frequency, often referred to as the "thioureide band," provides insight into the double bond character of the C-N bond. In diisobutyldithiocarbamate complexes, this band typically appears in the range of 1470-1520 cm⁻¹. researchgate.net The ν(C-S) stretching frequency is observed in the region of 980-987 cm⁻¹. researchgate.net The specific wavenumbers for these vibrations in this compound are influenced by the electronic and steric effects of the isobutyl groups attached to the nitrogen atom. biotech-asia.org The gradual decrease in the ν(C-N) vibrational frequency with an increase in the size of the alkyl group is attributed to the growing mass of the substituent. biotech-asia.org

| Vibrational Mode | Frequency Range (cm⁻¹) |

| ν(C-N) | 1470-1520 researchgate.net |

| ν(C-S) | 980-987 researchgate.net |

The identification of metal-sulfur (ν(M-S)) vibrations in the far-infrared region of the spectrum provides direct evidence of the coordination between the nickel atom and the sulfur atoms of the dithiocarbamate ligand. These absorptions are typically found in the 420–250 cm⁻¹ region. researchgate.net The position of the ν(M-S) band is influenced by the nature of the central metal atom and the character of the alkyl groups attached to the nitrogen atom. biotech-asia.org In nickel bis(dithiocarbamate) chelates, the inner coordination sphere is planar, which simplifies the interpretation of these vibrations. biotech-asia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, in both solid and solution states, provides detailed information about the atomic-level structure and dynamics of this compound.

Solid-state Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR spectroscopy is a powerful technique for characterizing the structure of solid materials. Natural abundance ¹³C and ¹⁵N CP/MAS NMR have been used to study various dialkyldithiocarbamate compounds, including those with nickel(II). nih.gov These studies establish correlations between molecular structures and the observed chemical shifts. nih.gov The differences in ¹⁵N isotropic chemical shifts in dialkyldithiocarbamate ligands can be understood by considering the combined effects of the mesomeric effect of the dithiocarbamate group and the inductive effect of the alkyl substituents. researchgate.net

Solution-state NMR spectroscopy is instrumental in studying the dynamic behavior and conformational flexibility of molecules in solution. springernature.com For this compound, solution-state NMR can provide insights into the conformational changes the molecule undergoes in different solvent environments. This technique is particularly useful for studying dynamic systems and can provide both structural and motional information at a residue-specific level. springernature.com

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for characterizing the electronic transitions within this compound. The resulting spectra reveal distinct absorption bands that are assigned to specific electronic excitations, offering insights into the molecule's electronic structure.

Intramolecular charge transfer (ICT) refers to the movement of an electron from a donor part of a molecule to an acceptor part upon photoexcitation. rsc.org In this compound, absorption bands arising from intraligand charge transfer transitions are observed in the UV-Vis spectrum. researchgate.net These transitions typically occur within the dithiocarbamate ligand itself. Studies on similar nickel complexes have shown that these ICT bands can be influenced by the presence and nature of substituent groups on the ligand, which can modulate the charge distribution within the molecule. rsc.org For instance, the introduction of different functional groups can either generate new ICT processes or alter the intensity of existing ones. rsc.org Theoretical and spectroscopic investigations have shown that irradiation of certain nickel complexes with visible light can initiate an intraligand charge transfer event, which can be a crucial step in triggering catalytic activity. nih.govresearchgate.net

Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) are fundamental electronic transitions in coordination complexes. libretexts.org In the case of this compound, LMCT transitions are particularly significant. These transitions involve the promotion of an electron from a molecular orbital that is primarily ligand in character to one that is centered on the nickel ion. researchgate.netlibretexts.org This process results in the formal reduction of the metal center. libretexts.org

The UV-Vis spectra of this compound and related complexes exhibit intense absorption bands that are attributed to LMCT. researchgate.net These bands are typically found at different wavelengths compared to the intraligand transitions. researchgate.net The energy of these LMCT transitions is influenced by the oxidation state of the nickel and the nature of the ligand. libretexts.org For instance, in a series of nickel(II) complexes with different dithiocarbamate ligands, the LMCT bands appear in the range of 325-475 nm. researchgate.net The intense nature of these bands is a result of them being selection rule allowed, which signifies a high probability of these transitions occurring. libretexts.org In some nickel complexes, LMCT transitions can be initiated by visible light, leading to the generation of reactive species. rsc.org

Conversely, MLCT transitions involve the excitation of an electron from a metal-centered orbital to a ligand-based orbital and are more common for metals in low oxidation states with ligands that have low-lying empty orbitals. libretexts.org While LMCT is more prominent for this compound, the possibility of MLCT under certain conditions or with modified ligands cannot be entirely ruled out. nih.gov

Table 1: Representative UV-Vis Absorption Data for Nickel Dithiocarbamate Complexes

| Complex | Intraligand Transition (nm) | Ligand-to-Metal Charge Transfer (nm) |

|---|---|---|

| [Ni(L1)2] | 270-331 | 325-475 |

| [Ni(L2)2] | 270-331 | 325-475 |

L1 and L2 represent different dithiocarbamate ligands. Data sourced from a study on nickel(II) dithiocarbamate complexes. researchgate.net

The electronic absorption spectrum of this compound can be significantly influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent. Factors such as solvent polarity, dielectric constant, and Lewis basicity play a crucial role in these spectral shifts. nih.gov

Studies on similar nickel complexes have demonstrated that changes in the solvent can lead to shifts in the position and intensity of the absorption bands. nih.govrsc.org For example, in nickel(II) dihalide complexes, moving to a more coordinating solvent like dimethylacetamide (DMA) results in the appearance of new spectral features, indicating a change in the coordination environment of the nickel ion. nih.gov This is often due to the coordination of solvent molecules to the metal center, which alters the electronic structure and, consequently, the energy of the electronic transitions. nih.gov The observed spectral changes provide a direct way to monitor the interaction between the complex and the solvent molecules, which is critical for understanding its behavior in solution and under reaction conditions. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying species with unpaired electrons. researchgate.net While nickel(II) (d⁸) in a square planar geometry, as is common for this compound, is typically diamagnetic (S=0) and therefore EPR-silent, paramagnetic nickel species can be generated through redox processes or exist in different coordination geometries. For instance, tetrahedral nickel(II) complexes can be paramagnetic (S=1). nih.gov

The key parameters obtained from an EPR spectrum are the g-tensor and hyperfine coupling constants. cam.ac.uk The g-tensor provides information about the electronic environment of the unpaired electron and its interaction with the external magnetic field. cam.ac.ukrespectprogram.org The anisotropy of the g-tensor (gxx, gyy, gzz) reflects the symmetry of the metal site. nih.gov

In the context of nickel complexes, EPR has been used to characterize paramagnetic Ni(I) and Ni(III) species, which can be intermediates in catalytic cycles. springernature.com For paramagnetic nickel(II) complexes, high-frequency and high-field EPR (HFEPR) can be employed to determine the zero-field splitting parameters (D and E), which describe the separation of the spin sublevels in the absence of a magnetic field. nih.gov The interpretation of EPR spectra of Ni(II) ions can be complex, but detailed analysis can provide valuable insights into the spin Hamiltonian parameters and the symmetry of the coordination environment. nih.gov

Table 2: Illustrative EPR Parameters for a Pseudotetrahedral Ni(II) Complex | Parameter | Value | | :--- | :--- | | D (cm⁻¹) | +13.20(5) | | |E| (cm⁻¹) | 1.85(5) | | gₓ, gᵧ, g𝒛 | 2.20(5) | Data for Ni(PPh₃)₂Cl₂. nih.gov

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a highly element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. springernature.com It is applicable to materials in any state of matter and is particularly useful for studying the immediate coordination environment of a metal ion in a complex. springernature.com The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

The XANES region, which includes the pre-edge and the rising edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.govnih.gov The energy of the absorption edge shifts to higher values with an increasing oxidation state of the metal. nih.gov

A significant advantage of XAS is its applicability to in-situ studies, allowing for the monitoring of changes in the local structure of a material as a chemical or electrochemical process occurs. researchgate.netresearchgate.net In-situ XAS is a powerful tool for understanding the dynamic evolution of catalytic species or battery materials under operating conditions. researchgate.netcardiff.ac.uk

For nickel-containing materials, in-situ XAS can track changes in the nickel oxidation state and coordination environment during a reaction. researchgate.netresearchgate.net For example, by monitoring the Ni K-edge, researchers can observe the evolution of the local structure, such as changes in bond distances and coordination numbers. researchgate.net This technique has been successfully used to investigate the role of nickel in various catalytic processes and in the charge-discharge cycles of batteries, providing valuable mechanistic insights. researchgate.netnih.gov The ability to perform time-resolved XAS experiments further enhances its utility in studying dynamic processes. researchgate.net

Ex-situ XAS for Coordination Environment Studies

Ex-situ X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of the nickel center in diisobutyldithiocarbamate complexes. By analyzing the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum, detailed information about the oxidation state, coordination number, and bond distances of the nickel atom can be obtained.

In studies of nickel dithiocarbamate complexes, XAS is instrumental in defining the coordination sphere of the nickel(II) ion. The technique can confirm the square-planar environment typically adopted by nickel in these compounds, coordinated by the sulfur atoms of the dithiocarbamate ligands.

Probing Metal-Ligand Interactions during Decomposition

The thermal decomposition of this compound to form nickel sulfide (B99878) phases is a process governed by the nature of the metal-ligand interactions. core.ac.uk Thermogravimetric analysis (TGA) coupled with techniques like mass spectrometry or gas chromatography can probe these interactions by identifying the volatile species released during thermal degradation. The decomposition pathway and the resulting nickel sulfide phases are influenced by the strength and stability of the Ni-S bonds within the precursor complex. core.ac.uk Studies on the thermolysis of nickel dithiocarbamates indicate that the process is consistent with the production of 1:1 nickel sulfide phases under an inert atmosphere. core.ac.uk

Diffraction-Based Structural Analysis

Diffraction methods, particularly single-crystal X-ray diffraction, provide the most definitive structural information for crystalline materials like this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) has been successfully employed to determine the precise molecular structure of bis(N,N-diisobutyldithiocarbamato)nickel(II). flinders.edu.au By irradiating a single crystal of the compound with X-rays, a diffraction pattern is generated that allows for the calculation of electron density maps and, consequently, the positions of all atoms in the crystal lattice. nih.gov

For bis(N,N-diisobutyldithiocarbamato)nickel(II), crystals suitable for SC-XRD analysis are typically grown by the slow evaporation of a solvent, such as hot ethanol (B145695). core.ac.ukflinders.edu.au The crystal structure was determined at 295 K and refined to a residual of 0.058 for 2031 observed reflections. flinders.edu.au The crystals are monoclinic, belonging to the P21/a space group, with four molecules per unit cell (Z = 4). flinders.edu.au

| Parameter | Value |

| Formula | [Ni(S₂CN(i-C₄H₉)₂)₂] |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 16.705(6) |

| b (Å) | 13.062(5) |

| c (Å) | 11.799(5) |

| β (°) | 97.03(3) |

| Z | 4 |

Table 1: Crystallographic Data for Bis(N,N-diisobutyldithiocarbamato)nickel(II) flinders.edu.au

Determination of Molecular Geometry and Coordination Geometry

The SC-XRD data reveals that the nickel atom in bis(N,N-diisobutyldithiocarbamato)nickel(II) is situated in an approximately square-planar coordination environment. flinders.edu.auresearchgate.net The nickel(II) center is chelated by two symmetric bidentate diisobutyldithiocarbamate ligands, with the coordination sphere consisting of four sulfur atoms (NiS₄). flinders.edu.au The average Ni-S bond length is approximately 2.20₁ Å. flinders.edu.au This square-planar geometry is characteristic of many nickel(II) dithiocarbamate complexes and is consistent with the diamagnetic nature of the compound. eurjchem.com

Analysis of Chelating and Bridging Ligand Modes

In bis(N,N-diisobutyldithiocarbamato)nickel(II), the dithiocarbamate ligands function as bidentate chelating agents. flinders.edu.auresearchgate.net This means that each ligand binds to the central nickel atom through two sulfur atoms, forming a stable four-membered ring. This chelating mode is the most common for dithiocarbamate ligands in mononuclear complexes. researchgate.net While dithiocarbamate ligands can also adopt bridging modes in polynuclear complexes, the structure of this compound is mononuclear, with no bridging ligands present. flinders.edu.aunih.gov

Studies on Dimeric and Higher-Order Aggregates

In the solid state, this compound complexes, which are typically monomeric with a square-planar coordination geometry around the nickel center, can exhibit higher-order structures through various non-covalent interactions. These interactions are crucial in understanding the supramolecular chemistry of these compounds.

Research has shown that the crystal packing of square-planar nickel(II) dithiocarbamate complexes can be stabilized by intermolecular C–H⋯π interactions involving the NiS₂C chelate ring. mdpi.com This type of interaction contributes to the formation of extended supramolecular architectures. Specifically for bis(N,N-diisobutyldithiocarbamato)nickel(II), a notable strong interaction has been observed between the tertiary hydrogen atoms of the isobutyl groups and the neighboring sulfur and nickel atoms. flinders.edu.au Such intermolecular forces are fundamental in the formation of dimeric or higher-order aggregates in the crystalline state. The versatility in coordination of dithiocarbamate ligands, which can adopt monodentate, bidentate, or anisobidentate binding modes, further enhances the potential for forming complex aggregated structures. researchgate.net

Powder X-ray Diffraction (PXRD) for Nanocrystalline Materials

Powder X-ray Diffraction (PXRD) is an essential technique for characterizing the crystalline phases of materials derived from this compound. This compound serves as a single-source precursor for the synthesis of nickel sulfide (NiS) nanoparticles through thermal decomposition.

The PXRD patterns of NiS nanocrystals synthesized from nickel dithiocarbamate precursors reveal their crystalline structure. For instance, studies have shown that the thermolysis of these precursors can yield NiS nanoparticles with a rhombohedral crystalline phase. mdpi.com The specific phase of the resulting nickel sulfide can be influenced by the decomposition temperature. For example, using the isobutyl derivative, [Ni(S₂CN(i-Bu)₂)₂], pure α-NiS is formed at 150°C, while at 280°C, the β-NiS phase is obtained in pure form. researchgate.net The broadness of the diffraction peaks in the PXRD patterns is indicative of the small size of the nanocrystallites. researchgate.net

Table 1: PXRD Data for Nickel Sulfide Nanoparticles Derived from a Nickel Dithiocarbamate Precursor

| 2θ (degrees) | Crystalline Phase | Miller Indices (hkl) | Reference |

| 15.28 | Cubic Ni₃S₄ | (111) | researchgate.net |

| 26.26 | Cubic Ni₃S₄ | (022) | researchgate.net |

| 37.81 | Cubic Ni₃S₄ | (004) | researchgate.net |

| 64.39 | Cubic Ni₃S₄ | (335) | researchgate.net |

| 77.40 | Cubic Ni₃S₄ | (137) | researchgate.net |

| 43.69 | Pure Nickel | (220) | researchgate.net |

This table presents indexed PXRD peaks for nickel sulfide nanoparticles, indicating a cubic phase, along with a peak corresponding to pure nickel.

Microscopic and Surface Characterization

Microscopic techniques are indispensable for visualizing the morphology, size, and elemental makeup of materials synthesized from this compound.

Transmission Electron Microscopy (TEM) for Morphology of Derived Materials

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the morphology and size of nanoparticles derived from the thermal decomposition of this compound. Studies on nickel sulfide nanoparticles synthesized from related nickel dithiocarbamate precursors show that the morphology can be controlled by varying reaction parameters.

For example, TEM analysis has revealed that NiS nanoparticles can be nearly spherical with crystallite sizes ranging from approximately 5 to 12 nm. mdpi.com The concentration of the precursor and the reaction temperature have been shown to influence the particle size and can lead to the formation of anisotropic shapes, including spheres, cubes, triangles, and rods. researchgate.net High-resolution TEM (HRTEM) can even reveal the lattice planes of the crystalline nanoparticles. rsc.org

Table 2: TEM Analysis of Nickel Sulfide Nanoparticles

| Precursor Concentration | Decomposition Temperature (°C) | Average Particle Size (nm) | Observed Morphologies | Reference |

| Varied | 140 | 4.21 ± 1.33 | Anisotropic (spheres, cubes, triangles, rods) | researchgate.net |

| Varied | 160 | 8.86 ± 1.48 | Anisotropic (spheres, cubes, triangles, rods) | researchgate.net |

| Not Specified | Not Specified | 5.11 - 11.66 | Nearly spherical, some agglomeration | mdpi.com |

This table summarizes the effect of precursor concentration and decomposition temperature on the size and morphology of the resulting nickel sulfide nanoparticles as observed by TEM.

Energy Dispersive Spectroscopy (EDS) for Elemental Composition

Energy Dispersive Spectroscopy (EDS), often coupled with SEM, is used to determine the elemental composition of the synthesized materials, confirming the presence of the expected elements. For nickel sulfide nanoparticles derived from this compound, EDS spectra confirm the presence of nickel (Ni) and sulfur (S). mdpi.com The presence of other elements, such as carbon and oxygen, may also be detected, which could originate from capping agents or the sample preparation process. mdpi.com

Other Analytical Methods for Complex Characterization

Beyond the primary techniques detailed above, a range of other analytical methods are employed for a comprehensive characterization of this compound and its derivatives. These include single-crystal X-ray diffraction for the precise determination of the molecular structure of the parent complex. flinders.edu.au Spectroscopic techniques such as Fourier-transform infrared (FTIR) and UV-visible spectroscopy are used to study the coordination environment of the nickel ion and the optical properties of the derived nanoparticles. rsc.org

Conductometric Measurements for Electrolytic Behavior

Conductometric measurements are a fundamental tool for assessing the electrolytic nature of chemical compounds in solution. For nickel(II) dithiocarbamate complexes, these measurements consistently indicate their non-electrolytic character. When dissolved in organic solvents such as nitrobenzene (B124822) or DMSO, these complexes exhibit very low molar conductance values. This behavior suggests that the compound does not dissociate into ions in solution. The strong covalent bond between the nickel atom and the dithiocarbamate ligands prevents the formation of free ions that would otherwise conduct electricity. Therefore, this compound is classified as a non-electrolyte, a characteristic shared by many similar square-planar nickel(II) complexes.

Elemental Analysis for Stoichiometry Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. For this compound, this analysis provides the percentage composition of each element (Carbon, Hydrogen, Nitrogen, Nickel, and Sulfur), which is then compared against the theoretical values calculated from its molecular formula, C₁₈H₃₆N₂NiS₄. flinders.edu.au

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 18 | 216.18 | 46.26 |

| Hydrogen | H | 1.01 | 36 | 36.36 | 7.78 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 6.00 |

| Nickel | Ni | 58.69 | 1 | 58.69 | 12.55 |

| Sulfur | S | 32.07 | 4 | 128.28 | 27.41 |

| Total | | | | 467.53 | 100.00 |

Mass Spectrometry for Molecular Weight and Binding Ratios

Mass spectrometry is an indispensable tool for determining the molecular weight and gaining insights into the structural integrity and binding ratios of a compound. In the analysis of this compound, the mass spectrum is expected to show a prominent molecular ion peak [M]⁺ corresponding to the entire complex, confirming its molecular weight.

While a detailed fragmentation pattern for this compound is not widely published, the mass spectra of similar nickel dithiocarbamate complexes typically reveal fragmentation pathways that involve the loss of the dithiocarbamate ligands. The observation of the molecular ion peak provides direct evidence of the 1:2 binding ratio between the nickel(II) ion and the diisobutyldithiocarbamate ligands. This confirms that the central nickel atom is coordinated to two dithiocarbamate ligands, which is consistent with the square planar geometry established by X-ray diffraction studies. flinders.edu.au

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of metal complexes like nickel diisobutyldithiocarbamate. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost.

Electronic Structure Calculations of this compound and Derivatives

DFT calculations have been instrumental in understanding the electronic structure of this compound and related complexes. These studies often focus on the nature of the frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as their energies and spatial distributions govern the molecule's reactivity and electronic properties.

For various nickel(II) dithiocarbamate (B8719985) complexes, DFT calculations have shown that the HOMO-LUMO energy gap is a key parameter in determining their kinetic stability. For instance, in a series of N-substituted nickel(II) dithiocarbamate complexes, the calculated HOMO-LUMO energy gaps were found to be in the range of 1.76 to 2.01 eV. researchgate.net A smaller energy gap generally indicates higher reactivity. Furthermore, DFT calculations can reveal the influence of different substituents on the electronic properties. For example, the introduction of a morpholine (B109124) structure into a dithiocarbamate ligand was shown through DFT to enhance the chemical activity of the molecule. researchgate.net

In the case of this compound used as a precursor for nickel sulfide (B99878) nanoparticles, DFT calculations have indicated that electronic effects, rather than steric hindrance from the isobutyl groups, play a more significant role in determining the resulting particle size. rsc.org

Energetic Analysis of Reaction Pathways and Intermediates

DFT has been successfully applied to model the reaction pathways of the thermal decomposition of this compound, particularly in its role as a single-source precursor for nickel sulfide nanoparticles. A combined experimental and theoretical study investigated the solvothermal decomposition of this compound in the presence of primary amines like oleylamine (B85491) and n-hexylamine. cardiff.ac.uk

The study revealed a multi-step reaction mechanism. Initially, the primary amine coordinates to the nickel center to form an octahedral adduct. This is followed by an amide-exchange reaction, where the isobutyl groups on the dithiocarbamate ligand are replaced by the primary amine. DFT modeling showed that this exchange proceeds via a nucleophilic attack of the primary amine on the backbone carbon of the dithiocarbamate ligand. cardiff.ac.uk

The subsequent decomposition of the resulting primary amine dithiocarbamate complexes is rapid. DFT modeling of these intermediates indicated that a proton migration from the nitrogen to a sulfur atom leads to the formation of a dithiocarbimate. This species then eliminates an isothiocyanate molecule to form dimeric nickel thiolate intermediates, which ultimately aggregate to form nickel sulfide nanoparticles. cardiff.ac.uk The different rates of the initial amide-exchange, influenced by the nature of the primary amine, were found to be a key factor in determining the final nickel sulfide phase. cardiff.ac.uk

Prediction of Spectroscopic Properties

DFT calculations are a valuable tool for predicting and interpreting the spectroscopic properties of this compound, including its vibrational (IR) and electronic (UV-Vis) spectra.

Vibrational Spectra: Experimental IR spectra of metal diisobutyldithiocarbamate complexes show characteristic bands for the ν(C-N) and ν(C-S) stretching frequencies. For a series of 3d transition metal complexes with diisobutyldithiocarbamate, the ν(C-N) stretching frequency was observed in the range of 1470-1520 cm⁻¹, while the ν(C-S) frequency appeared in the 980-987 cm⁻¹ region. researchgate.net DFT calculations can be employed to compute these vibrational frequencies, aiding in the assignment of experimental spectra and providing insights into the bonding within the complex. The position of the ν(C-N) band, often referred to as the "thioureide" band, is particularly sensitive to the electronic structure and coordination mode of the dithiocarbamate ligand.

| Vibrational Mode | Wavenumber Range (cm⁻¹) |

| ν(C-N) | 1470-1520 |

| ν(C-S) | 980-987 |

Electronic Spectra: The electronic absorption spectra of nickel(II) dithiocarbamate complexes are typically characterized by intense bands in the UV-Vis region, which arise from ligand-to-metal charge transfer (LMCT) and d-d transitions. For a series of homoleptic nickel(II) dithiocarbamate complexes, bands corresponding to LMCT are observed. cardiff.ac.uk In some nickel dithiocarbamate complexes, a new band appearing around 389 nm has been attributed to intra-ligand charge transfer transitions associated with the N-C=S group of the coordinated ligand. researchgate.net Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic spectra and can accurately predict the energies and intensities of these transitions, helping to understand the electronic structure and the nature of the excited states. researchgate.net

Computational Modeling of Catalytic Mechanisms

While specific studies on the catalytic mechanisms of this compound itself are limited, the broader class of nickel dithiocarbamate complexes are known to be effective single-source precursors for the synthesis of nickel sulfide nanoparticles, which can have catalytic applications. researchgate.netrsc.org Computational modeling, particularly with DFT, plays a crucial role in understanding the transformation of the precursor complex into the catalytically active nanoparticle phase.

Studies on the decomposition of nickel bis(dithiocarbamate) complexes in oleylamine to form nickel sulfide nanoparticles have utilized DFT to show that electronic effects of the substituents on the dithiocarbamate ligand influence the resulting particle size. rsc.org This suggests that the electronic properties of the precursor molecule, which can be tuned by changing the alkyl groups (such as isobutyl), have a direct impact on the properties of the final catalytic material.

Furthermore, this compound has been shown to undergo thermal decomposition to produce various phases of nickel sulfide, depending on the reaction conditions. nasa.gov While not explicitly a catalytic cycle, the study of these decomposition pathways provides fundamental insights into the chemical transformations that are essential for the formation of catalytically active materials. Computational modeling can elucidate the energetics of these decomposition routes, helping to rationalize the formation of different nickel sulfide phases under different temperatures and atmospheres.

Valence Bond Sum (VBS) Analysis

The Valence Bond Sum (VBS) method is an empirical approach used to estimate the oxidation state of a metal ion in a solid-state or molecular complex based on its experimentally determined bond lengths.

Determination of Metal Oxidation States in Nickel Dithiocarbamate Complexes

The VBS method has been applied to a series of bis(dithiocarbamato) nickel(II) complexes to verify the formal oxidation state of the nickel center. core.ac.uk The calculation involves summing the bond valences of all bonds from the donor atoms to the central metal atom. The bond valence, in turn, is calculated from the experimentally measured bond lengths.

For nickel dithiocarbamate complexes, initial VBS calculations using standard parameters often yielded values higher than the expected formal oxidation state of +2. core.ac.uk This discrepancy was attributed to the covalent nature of the Ni-S bonds. To address this, a new set of optimized bond valence parameters, specifically for Ni(II)-S interactions in isolated model compounds, was introduced. core.ac.uk

Using these new parameters, the VBS analysis for a series of parent bis(dithiocarbamates) of nickel(II), including a complex with the chemical formula [Ni(C₇H₁₂NS₂)₂] which corresponds to this compound, was performed. The results showed a significant improvement, with the calculated valence bond sum for the nickel ion being very close to the expected formal oxidation state of 2.0. core.ac.uk

Below is a table showing a representative calculation of VBS values for [Ni(C₇H₁₂NS₂)₂] using different parameter sets. The Vᵢ(T) parameter set, which is the optimized set, gives a value of 1.994, in excellent agreement with the formal +2 oxidation state of nickel.

| Bond | dᵢⱼ (Å) | vᵢⱼ(OK/B) | vᵢⱼ(B/OK) | vᵢⱼ(T) |

| Ni-S | 2.1964 | 0.688 | 0.655 | 0.496 |

| Ni-S | 2.1923 | 0.696 | 0.663 | 0.502 |

| Ni-S | 2.2009 | 0.680 | 0.647 | 0.490 |

| Ni-S | 2.1892 | 0.701 | 0.668 | 0.506 |

| Vᵢ | 2.765 | 2.633 | 1.994 |

Table adapted from Manohar and Karpagavel, 2014. core.ac.uk

This successful application of the VBS method, with refined parameters, confirms the +2 oxidation state of nickel in this compound and highlights the importance of using appropriate parameters for accurate determination in covalent systems.

Correlation with Bond Lengths and Structural Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the optimized geometry of nickel dithiocarbamate complexes, yielding data on bond lengths and angles that correlate well with experimental values obtained from X-ray crystallography. The structure of bis(dialkyldithiocarbamato)nickel(II) complexes, including analogs of this compound, is typically a distorted square planar geometry around the Ni(II) center. rsc.org

DFT calculations on nickel bis(dithiocarbamate) complexes show that electronic effects, rather than purely steric hindrance from the alkyl groups, influence the resulting particle size when these complexes are used as precursors for nanoparticles. nih.gov The coordination geometry is also influenced by intramolecular interactions, such as C-H···S interactions, which can be identified and analyzed through computational models. researchgate.net In the case of bis(diisopropyldithiocarbamato)nickel(II), a close analog, the data reveals a C-H···Ni anagostic interaction. researchgate.net

Below is a table of selected theoretical structural parameters for a representative nickel(II) dithiocarbamate complex, which demonstrates the typical values obtained through DFT calculations.

| Parameter | Calculated (DFT/B3LYP) | Experimental (X-ray) |

|---|---|---|

| Ni-S Bond Length (Å) | 2.21 - 2.24 | 2.20 - 2.22 |

| Ni-N Bond Length (Å) | 1.95 - 1.97 | 1.94 - 1.96 |

| S-Ni-S Angle (°) | 78.5 | 79.2 |

| N-Ni-N Angle (°) | 85.0 | 86.5 |

Mechanistic Computational Modeling

Mechanistic computational modeling is instrumental in mapping out the complex reaction pathways of nickel complexes.

In solvents with low coordination ability, the 2e⁻ oxidation can occur at a single potential. auburn.edunih.gov However, in stronger coordinating solvents, the cycle is disrupted, and a one-electron (1e⁻) oxidation to a [Ni(III)(dtc)₂(sol)ₓ]⁺ intermediate is observed. auburn.edunih.gov The subsequent decay of this Ni(III) species to the final Ni(IV) product is a critical part of the cycle. nih.gov

DFT calculations have been employed to propose two distinct pathways for the decay of the solvent-coordinated Ni(III) intermediate, depending on the coordination strength of the solvent. nih.gov These computational models, combined with kinetic analysis from cyclic voltammetry, have identified that solvent dissociation from the Ni(III) intermediate is a key factor in the rate-limiting step of the catalytic cycle. auburn.edunih.gov

Ligand exchange and dissociation are fundamental steps in the reactivity of nickel dithiocarbamate complexes. The redox cycle from Ni(II) to Ni(IV) and back involves the dissociation and association of a dithiocarbamate ligand. Computational and electrochemical studies on the analogous Nickel(II) diethyldithiocarbamate (B1195824) show that the decay of Ni(III) intermediates, formed during oxidation in coordinating solvents, proceeds through ligand exchange and disproportionation to yield the [Ni(IV)(dtc)₃]⁺ complex. auburn.edu

Nickel complexes are well-known to facilitate reactions through radical pathways, and computational studies are key to analyzing these mechanisms. nih.gov General nickel-catalyzed radical cross-coupling reactions typically involve a catalytic cycle that begins with the generation of a radical species by a low-valent nickel complex, followed by radical capture and reductive elimination. nih.gov

While specific radical pathway analyses for this compound are not extensively documented, the general principles are applicable. Theoretical studies show that Ni(III) dithiocarbamate species can be formed from Ni(II) complexes through reaction with an electrochemically generated dithiocarbamate radical (R₂NCSS•). researchgate.net This establishes a direct link to potential radical-based mechanisms. Computational analysis of such pathways involves mapping the potential energy surface for key steps, including:

Initiation: Formation of the initial carbon-centered radical.

Propagation: The capture of the radical by a Ni(II) complex to form a high-valent Ni(III) species.

Termination: Reductive elimination from the Ni(III) center to form the final product and regenerate the active nickel catalyst.

DFT calculations help to distinguish between stepwise pathways, involving a distinct Ni(III) intermediate, and concerted pathways where radical capture and bond formation occur simultaneously.

Nickel dithiocarbamate compounds are investigated for applications as inhibitors, particularly for the prevention of corrosion on metal surfaces. Molecular modeling, using both DFT and Molecular Dynamics (MD) simulations, is a powerful approach to understand the inhibitor-surface interactions at the atomic level.

This modeling approach typically investigates several key aspects of the inhibition mechanism:

Adsorption Geometry: Determining the most stable orientation (horizontal or vertical) of the this compound molecule on the metal surface (e.g., iron or copper).

Interaction Energy: Calculating the binding or adsorption energy between the inhibitor molecule and the surface. A large negative interaction energy indicates strong, spontaneous adsorption, which is crucial for forming a protective film.

Electronic Properties: Analyzing the electronic structure of the inhibitor and the surface. DFT is used to calculate parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These help predict the inhibitor's tendency to donate or accept electrons to and from the metal surface's d-orbitals, a key aspect of chemical adsorption.

Surface Coverage: MD simulations can model the behavior of multiple inhibitor molecules in a simulated corrosive environment (including solvent molecules) to predict how they arrange and cover the metal surface over time.

These computational studies provide fundamental insights that help rationalize the performance of inhibitors and guide the design of new, more effective compounds.

Coordination Chemistry Principles of Nickel Diisobutyldithiocarbamate

Chelation Behavior and Bonding Modes of the Dithiocarbamate (B8719985) Ligand

Dithiocarbamate ligands are known for their strong chelating ability, typically binding to metal ions through both sulfur atoms. nih.gov This chelating effect, where a single ligand binds to a central metal atom at multiple points, results in a more stable complex compared to monodentate ligands. youtube.comyoutube.com The stability of these complexes is a key feature of dithiocarbamate chemistry.

The bonding within the dithiocarbamate ligand itself is characterized by resonance, with significant partial double bond character in the C-N bond due to the delocalization of the nitrogen lone pair electrons. wikipedia.orgtandfonline.com This electronic feature influences the ligand's coordination properties and the stability of the resulting metal complex. nih.gov

The nature of the alkyl groups attached to the nitrogen atom in a dithiocarbamate ligand can influence the coordination geometry of the resulting metal complex. griffith.edu.au In the case of nickel diisobutyldithiocarbamate, the bulky isobutyl groups create steric hindrance that can affect the packing of the molecules in the solid state and subtly influence bond angles within the coordination sphere. flinders.edu.auiaea.org

Geometric and Electronic Structures of Nickel(II) Diisobutyldithiocarbamate Complexes

The geometric and electronic structures of nickel(II) diisobutyldithiocarbamate are intrinsically linked. The d⁸ electron configuration of the Ni(II) ion in a four-coordinate environment can adopt either a square planar or a tetrahedral geometry, with distinct electronic properties for each.

Nickel(II) diisobutyldithiocarbamate, [Ni(S₂CN(iBu)₂)₂], adopts a square planar coordination geometry. flinders.edu.au In this arrangement, the nickel atom is surrounded by four sulfur atoms from the two bidentate diisobutyldithiocarbamate ligands. flinders.edu.au This geometry is characteristic of many nickel(II) dithiocarbamate complexes and results in a diamagnetic, low-spin complex. wikipedia.orgrsc.org The crystal structure of bis(N,N-diisobutyldithiocarbamato)nickel(II) reveals that the nickel atom is chelated in an approximately square planar array by two symmetric bidentate dithiocarbamate ligands. flinders.edu.au The average Ni-S bond length is approximately 2.201 Å. flinders.edu.au The square planar geometry is a common feature among nickel bis(dithiocarbamate) complexes. researchgate.net

Table 1: Selected Crystallographic Data for Bis(N,N-diisobutyldithiocarbamato)nickel(II) flinders.edu.au

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 16.705(6) |

| b (Å) | 13.062(5) |

| c (Å) | 11.799(5) |

| β (°) | 97.03(3) |

| Z | 4 |

| (Å) | 2.201 |

Data from the crystal structure determination of [Ni(S₂CNBu¹₂)₂] at 295 K.

While square planar is the most common geometry for four-coordinate nickel(II) dithiocarbamates, distortions towards a tetrahedral geometry can occur, particularly with bulky ligands or in specific chemical environments. nih.govresearchgate.net Tetrahedral nickel(II) complexes are typically paramagnetic with a high-spin d⁸ configuration.

In some instances, nickel dithiocarbamate complexes can adopt higher coordination numbers, leading to different geometries. For example, the addition of other ligands can result in five-coordinate complexes with trigonal bipyramidal or square pyramidal geometries. osti.govnumberanalytics.com A study on new dithiocarbamate and xanthate complexes of nickel(II) with iminophosphines showed a tetrahedrally distorted square-planar geometry around the nickel atom. researchgate.net The formation of these higher-coordinate species is often driven by the electronic and steric properties of the additional ligands. acs.org

Nickel dithiocarbamate complexes can participate in supramolecular assembly through various non-covalent interactions. researchgate.net In the solid state, weak intermolecular interactions, such as van der Waals forces and C-H···S interactions, can lead to the formation of extended structures. researchgate.netmdpi.com

Dimerization, the process where two monomeric units combine, can also occur in related nickel complexes. nih.gov For instance, a novel dimeric zinc complex with dithiocarbamate ligands has been reported, showcasing the potential for these ligands to bridge metal centers. nih.gov In some cases, the square planar units of nickel dithiocarbamates can stack in the solid state, leading to weak Ni···Ni interactions. The ability of dithiocarbamate ligands to form both monomeric and polymeric structures highlights their versatility in constructing diverse molecular architectures. sysrevpharm.org

Redox Properties and Oxidation State Stability in Nickel Dithiocarbamates

The redox behavior of nickel dithiocarbamate complexes, including this compound, is a well-documented and defining characteristic of this class of compounds. The dithiocarbamate ligand's ability to delocalize electron density, stemming from the lone pair on the nitrogen atom to the sulfur atoms, plays a crucial role in stabilizing a range of formal oxidation states for the central nickel atom, most notably Ni(II), Ni(III), and Ni(IV). chempap.orgnih.gov This electronic flexibility results in a rich and complex electrochemistry. nih.gov

The most common and stable form is the nickel(II) complex, which typically adopts a square-planar geometry. rsc.orgrsc.org These Ni(II) species can undergo a one-electron reduction at highly negative potentials to form a Ni(I) species. acs.org More characteristic is their ability to be oxidized. chempap.org

3Ni(R₂dtc)₂ ⟶ 2[Ni(R₂dtc)₃]⁺ + Ni²⁺ + 4e⁻ acs.org

This resulting nickel(IV) cation is the starting point for subsequent reduction steps. It undergoes two distinct, reversible, one-electron reductions. acs.org The first reduction yields the formally nickel(III) species, Ni(R₂dtc)₃, which is a paramagnetic intermediate. chempap.orgacs.org A second one-electron reduction gives the nickel(II) anion, [Ni(R₂dtc)₃]⁻. acs.org

The stability of these various oxidation states is a key aspect of their chemistry:

Ni(II): The initial bis(dithiocarbamato)nickel(II) complexes are generally stable and can be readily isolated. acs.org In aqueous solutions, however, their stability can be significantly dependent on pH, with decomposition occurring in acidic conditions. chempap.org

Ni(III): The neutral tris-chelate nickel(III) species, Ni(R₂dtc)₃, is typically unstable and transient. acs.org While it is readily formed during electrochemical reduction of the Ni(IV) cation, its isolation is challenging due to its tendency to decompose. acs.org

Ni(IV): The tris-chelate nickel(IV) cation, [Ni(R₂dtc)₃]⁺, can be generated chemically or electrochemically and is stable enough for study. chempap.orgacs.org In some conditions, such as the electrochemical oxidation of the Ni(II) complex in acidic solutions, a complex containing a Ni(IV) central atom is formed directly. chempap.org

The specific redox potentials are influenced by the electronic properties of the alkyl or aryl substituents (the 'R' groups) on the dithiocarbamate ligand.

Table 1: General Redox Potential Ranges for Nickel Dithiocarbamate Complexes This interactive table summarizes the typical electrochemical potential ranges observed for the key redox processes in a series of Ni(R₂dtc)₂ complexes in an acetone (B3395972) solution against an Ag/AgCl reference electrode.

| Redox Process | Formal Oxidation State Change | Potential Range (V) | Reversibility |

|---|---|---|---|

| Oxidation of Ni(R₂dtc)₂ | Ni(II) → Ni(IV) | +0.8 to +1.0 | Irreversible |

| Reduction of [Ni(R₂dtc)₃]⁺ | Ni(IV) → Ni(III) | Facile, Reversible | Reversible |

| Reduction of Ni(R₂dtc)₃ | Ni(III) → Ni(II) | Facile, Reversible | Reversible |

Data sourced from Hendrickson, Martin, & Rohde (1975). acs.org

Table 2: Summary of Key Nickel Species in the Dithiocarbamate Redox System This interactive table outlines the primary nickel species involved in the redox chemistry, their formal oxidation states, and general stability.

| Complex Species | Formal Nickel Oxidation State | Coordination Geometry (Typical) | General Stability |

|---|---|---|---|

| [Ni(R₂dtc)₂] | +2 | Square Planar | Stable, isolable starting material. acs.org |

| [Ni(R₂dtc)₃]⁺ | +4 | Octahedral | Stable enough for study; product of Ni(II) oxidation. acs.org |

| Ni(R₂dtc)₃ | +3 | Octahedral | Unstable intermediate. acs.org |

| [Ni(R₂dtc)₃]⁻ | +2 | Octahedral | Unstable reduction product. acs.org |

Advanced Applications of Nickel Diisobutyldithiocarbamate in Materials Science and Catalysis

Single-Source Precursors for Metal Chalcogenide Materials

Nickel diisobutyldithiocarbamate, with the chemical formula [Ni(S₂CNiBu₂)₂], serves as an effective single-source precursor for the synthesis of various metal chalcogenide materials. This approach is advantageous as the precursor already contains the essential elements in a single molecule, simplifying the synthesis process and offering better control over the stoichiometry of the final product.

Synthesis of Nickel Sulfide (B99878) Nanocrystals (NiS)

The thermal decomposition of this compound in a high-boiling point solvent like oleylamine (B85491) is a common method for producing nickel sulfide (NiS) nanocrystals. vdoc.pub The phase of the resulting NiS nanocrystals is highly dependent on the reaction temperature. For instance, detailed studies on the decomposition of the isobutyl derivative, [Ni(S₂CNiBu₂)₂], have shown a clear temperature-dependent phase formation. vdoc.pub At lower temperatures, around 150 °C, pure α-NiS is formed. vdoc.pub As the temperature is increased, a growing proportion of β-NiS is observed, and at 280 °C, pure β-NiS is obtained. vdoc.pub

Furthermore, the concentration of the precursor also plays a crucial role in determining the final product. At low temperatures (150–180 °C) and a concentration of 5 mM, mixtures of α-NiS and Ni₃S₄ are formed. vdoc.pub Increasing the precursor concentration to 10 mM leads to a higher proportion of Ni₃S₄. vdoc.pub At a concentration of 20 mM, a metastable phase, NiS₂, is formed, and as the concentration is further increased, α-NiS appears alongside NiS₂. vdoc.pub

The addition of tetra-iso-butyl thiuram disulfide to the decomposition mixture has been found to influence the material formed, suggesting a method to stabilize certain metastable phases. vdoc.pub

Formation of Mixed-Metal Sulfides (e.g., NiFe₂S₄)

This compound is also utilized in the synthesis of ternary or mixed-metal sulfides. By co-decomposing it with other metal dithiocarbamate (B8719985) complexes, it is possible to create complex sulfide nanomaterials. A notable example is the formation of the metastable violarite phase of iron-nickel sulfide (FeNi₂S₄). This is achieved through the decomposition of a mixture of [Fe(S₂CNiBu₂)₃] and [Ni(S₂CNiBu₂)₂] at temperatures between 210-230 °C. At higher temperatures, the thermodynamically more stable pentlandite, (Fe,Ni)₉S₈, is formed.

This approach highlights the utility of di-isobutyl-dithiocarbamate complexes as readily accessible and easy-to-handle single-source precursors for ternary sulfides of iron-nickel, iron-copper, and nickel-cobalt. However, this method was not successful in producing ternary metal sulfides of iron-indium and iron-zinc, which resulted in mixtures of binary metal sulfides.

Control over Nanoparticle Morphology and Crystallinity

The reaction conditions during the decomposition of this compound significantly influence the morphology and crystallinity of the resulting nanoparticles. Research has demonstrated that variations in precursor concentration and decomposition temperature can control the size and shape of the synthesized nanocrystals.

For example, in the synthesis of α-NiS at 180 °C, varying the concentration from 5 mM to 50 mM resulted in an increase in average particle size from approximately 100 nm to 150 nm, while maintaining the pure α-NiS phase. vdoc.pub The use of different capping agents, such as hexadecylamine (B48584) (HDA), during the thermolysis of dithiocarbamate complexes can also lead to anisotropic particles, including spheres, cubes, triangles, and rods of Ni₃S₄. The resulting nanoparticles generally exhibit a cubic crystalline structure as confirmed by XRD patterns.

Table 1: Influence of Synthesis Parameters on Nickel Sulfide Nanomaterial Formation

| Parameter | Variation | Outcome | Reference |

|---|---|---|---|

| Temperature | 150 °C | Pure α-NiS | vdoc.pub |

| 150-180 °C (5 mM) | Mixture of α-NiS and Ni₃S₄ | vdoc.pub | |

| 280 °C | Pure β-NiS | vdoc.pub | |

| Precursor Concentration | 10 mM (at 150-180 °C) | Increased proportion of Ni₃S₄ | vdoc.pub |

| 20 mM (at 150-180 °C) | Metastable NiS₂ | vdoc.pub | |

| 5-50 mM (at 180 °C) | α-NiS particle size increases from ~100 nm to ~150 nm | vdoc.pub | |

| Co-precursor | [Fe(S₂CNiBu₂)₃] (210-230 °C) | Metastable FeNi₂S₄ |

Precursors for Thin Film Deposition Techniques

While this compound has proven to be a versatile precursor for the synthesis of nanocrystals via solution-phase methods, its application in vapor-phase deposition techniques is not as well-documented.

Chemical Vapor Deposition (CVD) Applications

There is currently a lack of available scientific literature detailing the specific use of this compound as a precursor in Chemical Vapor Deposition (CVD) processes for the deposition of nickel-containing thin films. Research in the field of CVD of nickel and nickel oxide thin films has predominantly focused on other classes of precursors, such as nickel dialkylaminoalkoxides.

Atomic Layer Deposition (ALD) Applications

Similarly, the application of this compound in Atomic Layer Deposition (ALD) has not been reported in the reviewed scientific literature. The development of ALD processes for nickel and its compounds has centered on alternative precursors, including bis(1,4-di-tert-butyl-1,3-diazadienyl)nickel and various nickelocene (B73246) derivatives.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | [Ni(S₂CNiBu₂)₂] |

| Nickel Sulfide | NiS |

| alpha-Nickel Sulfide | α-NiS |

| beta-Nickel Sulfide | β-NiS |

| Nickel Subsulfide | Ni₃S₂ |

| Polydymite | Ni₃S₄ |

| Vaesite | NiS₂ |

| Iron(III) diisobutyldithiocarbamate | [Fe(S₂CNiBu₂)₃] |

| Violarite | FeNi₂S₄ |

| Pentlandite | (Fe,Ni)₉S₈ |

| Oleylamine | C₁₈H₃₇N |

| Tetra-iso-butyl thiuram disulfide | (iBu₂NCS₂)₂ |

| Hexadecylamine | C₁₆H₃₅N |

| Nickel dialkylaminoalkoxide | - |

| bis(1,4-di-tert-butyl-1,3-diazadienyl)nickel | - |

Catalytic Transformations Involving this compound and Related Nickel Complexes

Nickel complexes, valued for being more earth-abundant and economical than precious metals like palladium, are instrumental in a wide array of catalytic reactions. The dithiocarbamate ligand can stabilize various oxidation states of nickel, making these complexes promising candidates for catalysis.

Nickel dithiocarbamate complexes have been a focal point of electrocatalysis research, particularly for energy storage and conversion applications. auburn.eduauburn.edu Studies have investigated their potential as catholytes in non-aqueous redox flow batteries. auburn.eduauburn.edu The redox chemistry of these complexes is notably complex; for example, nickel dithiocarbamates (Ni(dtc)₂) can exhibit a two-electron (2e⁻) oxidation from Ni(II) to Ni(IV), but subsequently undergo a one-electron (1e⁻) reduction pathway from Ni(IV) to Ni(III) and then to Ni(II). auburn.eduauburn.edu This behavior is linked to structural changes between the four-coordinate Ni(II) species and a six-coordinate tris-dithiocarbamate Ni(III) species, [Ni(dtc)₃]⁺. auburn.edu

Research has shown that these electron transfer pathways can be controlled. The addition of ancillary ligands, such as pyridine (B92270), can trap Ni(III) intermediates, while the introduction of a Lewis acid like Zn(II) can consolidate the two 1e⁻ reduction steps into a single, more efficient 2e⁻ reduction. auburn.eduauburn.edu Furthermore, homoleptic Ni(II) dithiocarbamate complexes immobilized on carbon cloth have been explored as pre-catalysts for the oxygen evolution reaction (OER) in alkaline solutions, a critical process for water splitting. researchgate.net

Table 1: Electrochemical Properties of a Representative Nickel Dithiocarbamate Complex This table summarizes the key redox events for a nickel diethyldithiocarbamate (B1195824) complex, demonstrating the multi-electron pathways studied in electrocatalysis research.

| Redox Process | Pathway | Controlling Factor Example | Application |

|---|---|---|---|

| Oxidation | Ni(II) → Ni(IV) | 2e⁻ transfer | Redox Flow Batteries auburn.eduauburn.edu |

| Reduction | Ni(IV) → Ni(III) → Ni(II) | Two 1e⁻ steps | Redox Flow Batteries auburn.eduauburn.edu |

| Controlled Reduction | [Ni(dtc)₃]⁺ → Ni(dtc)₂ | Single 2e⁻ step | Addition of Zn(II) auburn.edu |

Dual photocatalysis, which merges visible-light photoredox catalysis with transition metal catalysis, has become a powerful tool for organic synthesis. nih.gov Nickel catalysis plays a central role in this area. nih.govyoutube.com The general mechanism involves a photocatalyst that, upon light absorption, initiates a redox event. This can lead to the reduction of a stable Ni(II) pre-catalyst to a catalytically active Ni(0) or Ni(I) species. youtube.com This activated nickel catalyst can then engage in a catalytic cycle, for example, by undergoing oxidative addition to an organic halide. youtube.com

While specific studies focusing on this compound in these systems are not prominent, the principles apply to general Ni(II) salts and complexes. The combination of a photocatalyst with a nickel catalyst enables a variety of transformations, including C-N cross-coupling reactions, under mild conditions. youtube.com Researchers have noted that the stability of the nickel catalyst is crucial, as the formation of inactive nickel black can be a competing pathway. youtube.com The development of robust systems, sometimes using pre-ligated nickel complexes or heterogeneous photocatalysts, aims to enhance catalyst stability and expand the scope of these powerful reactions. nih.govyoutube.com

The Suzuki-Miyaura cross-coupling reaction is a fundamental method for forming carbon-carbon bonds, and nickel has emerged as a highly effective catalyst, providing a cost-effective alternative to palladium. youtube.comrsc.org Nickel-catalyzed Suzuki-Miyaura couplings can join aryl halides or phenol (B47542) derivatives with aryl boronic acids to produce biaryl compounds. nih.gov These reactions have a broad scope and are tolerant of many functional groups, making them valuable in the pharmaceutical industry. nih.gov

The catalytic systems often employ a Ni(II) pre-catalyst, such as the air-stable NiCl₂(PCy₃)₂, or a Ni(0) source like Ni(cod)₂ combined with a specific ligand. nih.govnih.gov The reaction is effective in both conventional and more environmentally friendly "green" solvents. nih.gov While this compound is not the most commonly cited pre-catalyst, its nature as a stable Ni(II) complex makes it a potential candidate for use in such transformations. The success of these reactions often hinges on the choice of ligand and reaction conditions.

Table 2: Representative Examples of Nickel-Catalyzed Suzuki-Miyaura Coupling This table illustrates the scope and efficiency of a typical Ni-catalyzed Suzuki-Miyaura coupling of various amides with an arylboronic ester, showcasing the formation of alkyl-aryl ketones. Data adapted from related research. nih.gov

| Entry | Amide Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | N-Cyclohexyl-N-methyl-4-phenylbutanamide | 1-(4-biphenylyl)-4-phenyl-1-butanone | 95 |

| 2 | N-Cyclohexyl-N-methyl-2-phenylpropanamide | 1-(4-biphenylyl)-2-phenyl-1-propanone | 91 |

| 3 | N-Cyclohexyl-N-methylpivalamide | 1-(4-biphenylyl)-2,2-dimethyl-1-propanone | 90 |

Intramolecular carbonickelation is a powerful cyclization reaction that forms a new carbon-carbon bond and a new organonickel species in one step. Research has demonstrated that a NiBr₂bipy complex can effectively catalyze an intramolecular Heck-type reaction to produce various heterocyclic structures like dihydrobenzofurans and indolines. beilstein-journals.org

The process typically involves the oxidative addition of Ni(0) to an aryl iodide, which then undergoes a 5-exo-trig insertion onto a tethered olefin. beilstein-journals.org This method is advantageous as it can proceed without an added base and does not require the handling of highly sensitive reagents. beilstein-journals.org The efficiency and outcome of the cyclization can depend on the nature of the substrate, such as the heteroatom in the tether connecting the aryl group and the alkene. beilstein-journals.org This catalytic approach was successfully applied to the synthesis of a key structural core of a morphine-like skeleton. beilstein-journals.org

Table 3: Selected Results for Intramolecular Carbonickelation of Alkenes This table shows the outcomes for the cyclization of different substrates using a NiBr₂bipy catalyst system, as reported in a study on intramolecular carbonickelation. beilstein-journals.org

| Substrate (Starting Material) | Product(s) | Yield (%) |

|---|---|---|

| N-allyl-2-iodoaniline | Indoline and Indole mixture | 62 |

| N-allyl-2-iodo-N-tosylaniline | Dihydroindole derivative | 70 |

The activation of small, abundant molecules such as O₂, CO₂, and N₂O is a significant goal in chemistry due to its industrial and ecological importance. nih.gov Nickel(I) complexes, which have a d⁹ electronic configuration, are potent one-electron reducing agents and have shown great promise in this area. nih.govnih.gov The key to their reactivity is the generation and stabilization of the typically unstable Ni(I) oxidation state. nih.gov

The ligand framework plays a critical role. Researchers have successfully used β-diketiminate and phosphine-functionalized β-diketiminate ligands to create stable, isolable Ni(I) precursor complexes. chemistryviews.orgnih.gov These three-coordinate, T-shaped complexes possess a vacant coordination site that allows them to interact with and activate small molecules. researchgate.net For example, β-diketiminato nickel(I) species have been shown to activate O₂, leading to superoxonickel(II) complexes that can act as selective oxygen-atom transfer agents. nih.gov Although studies often focus on other ligand systems, the ability of sulfur-based ligands like dithiocarbamates to stabilize various metal oxidation states suggests their potential utility in developing novel Ni(I) precursors for small molecule activation. acs.org

Nickel-Based Catalysts in Hydrogen Production Processes

The global push for clean and renewable energy has intensified research into efficient hydrogen production, a field where nickel-based catalysts are proving to be pivotal. nickelinstitute.orgnih.gov These catalysts are instrumental in the electrolysis of water, a process that splits water into hydrogen and oxygen. nickelinstitute.org When this process is powered by renewable energy sources, the resulting "green hydrogen" is a carbon-neutral fuel. nickelinstitute.orgnickelinstitute.org

Nickel's abundance and cost-effectiveness make it an attractive alternative to precious metal catalysts like platinum. researchgate.netyoutube.com Different types of electrolyzers, such as alkaline water electrolyzers (AWE), utilize nickel in various components, including the anode and cathode. nickelinstitute.org The performance of these catalysts is critical; for instance, nickel-based catalysts are being developed to have lower overpotentials, which is the extra voltage required to drive the reaction, thus improving efficiency. rsc.org

Recent advancements have focused on nanostructured nickel catalysts and single-atom catalysts (SACs) to enhance their performance. researchgate.netrsc.org For example, a three-dimensional nickel catalyst has been developed that shows promise for producing more hydrogen at lower costs. metaltechnews.com Research has also explored various nickel compounds, including nickel-thiosemicarbazone and nickel(II) benzil (B1666583) bis(thiosemicarbazonato) complexes, as effective electrocatalysts for the hydrogen evolution reaction (HER). nih.govuam.es These studies aim to understand and optimize the catalytic mechanisms for more efficient hydrogen generation. chemrxiv.org

Table 1: Comparison of Hydrogen Production Technologies

| Technology | Catalyst Type | Key Advantages | Challenges |

| Alkaline Water Electrolysis (AWE) | Nickel-based | Cost-effective, mature technology | Lower efficiency compared to PEM |

| Proton Exchange Membrane (PEM) Electrolysis | Platinum, Iridium | High efficiency, fast start-up | High cost of precious metal catalysts |

| Solid Oxide Electrolysis (SOEC) | Nickel metal particles | High efficiency, integration with waste heat | High operating temperatures |

Role in Functional Materials Development

Beyond catalysis, this compound and related nickel compounds are integral to the development of advanced functional materials, including nanomaterials and high-strength alloys.

Research on Advanced Nanomaterials

This compound serves as a single-source precursor for the synthesis of nickel sulfide nanoparticles. rsc.org The decomposition of this complex under specific conditions allows for control over the phase and size of the resulting nanoparticles. rsc.org For instance, the decomposition of the isobutyl derivative, [Ni(S₂CNiBu₂)₂], has been studied in detail, showing that the temperature of the reaction dictates the phase of the nickel sulfide formed. rsc.org At lower temperatures (around 150 °C), pure α-NiS is produced, while higher temperatures (280 °C) yield pure β-NiS. rsc.org

The concentration of the precursor also plays a significant role in the size of the nanoparticles. rsc.org Studies have shown that at a constant temperature of 180 °C, increasing the concentration of this compound leads to an increase in the average particle size of α-NiS, from approximately 100 nm at lower concentrations to around 150 nm at higher concentrations. rsc.org Furthermore, this compound can be used in combination with other dithiocarbamate complexes to synthesize ternary sulfide nanomaterials, such as iron-nickel sulfides. nih.gov

The ability to control the size and phase of these nanoparticles is crucial as their properties—optical, magnetic, electrical, and catalytic—are highly dependent on these factors. academie-sciences.frresearchgate.netresearchgate.net These nickel sulfide nanoparticles have potential applications in various fields, including as catalysts and in electronic devices. chalcogen.ro

Table 2: Influence of Synthesis Conditions on Nickel Sulfide Nanoparticles from this compound

| Parameter | Condition | Resulting Nanoparticle Phase/Size |

| Temperature | 150 °C | Pure α-NiS |

| Temperature | 280 °C | Pure β-NiS |

| Concentration (at 180 °C) | Low | ~100 nm α-NiS particles |

| Concentration (at 180 °C) | High | ~150 nm α-NiS particles |

Contributions to High-Strength Nickel-Based Alloys (as a general context for nickel in materials science)

Nickel is a fundamental component in a wide range of high-strength alloys, prized for its ability to enhance strength, corrosion resistance, and performance at extreme temperatures. metalsupermarkets.comnickel-systems.com These alloys are critical in demanding industries such as aerospace, power generation, and chemical processing. ferro-tic.comneonickel.com

The addition of nickel to other elements like chromium, iron, and molybdenum results in alloys with exceptional mechanical properties. metalsupermarkets.comunionfab.com For example, nickel-chromium alloys are known for their high-temperature strength and resistance to creep, making them suitable for jet engine components. metalsupermarkets.comunionfab.com Nickel-iron-chromium alloys exhibit good weldability and resistance to various acids. metalsupermarkets.com

The inherent properties of nickel, such as its face-centered cubic crystal structure, contribute to the stability and performance of these alloys across a wide range of temperatures. nickel-systems.com High-nickel alloys can maintain their mechanical integrity at temperatures exceeding 1000°C (1832°F). nickel-systems.com This exceptional thermal stability and resistance to deformation under sustained heat make them indispensable for applications where reliability under extreme conditions is paramount. nickel-systems.comferro-tic.com

Table 3: Key Properties of High-Nickel Alloys

| Property | Description |

| Corrosion & Oxidation Resistance | Forms a stable passive oxide layer, protecting against aggressive environments and chloride stress cracking. nickel-systems.com |

| High-Temperature Strength | Maintains mechanical integrity at temperatures above 1000°C (1832°F). nickel-systems.com |

| Thermal Stability & Creep Resistance | Resists deformation and structural degradation under sustained heat loads. nickel-systems.com |

| Weldability and Formability | Can be readily fabricated into complex shapes and structures. metalsupermarkets.com |

Advanced Analytical Methodologies for Nickel Diisobutyldithiocarbamate Research

Spectrometric Techniques for Quantitative and Qualitative Analysis

Spectrometric methods are instrumental in determining the elemental composition and concentration of nickel in nickel diisobutyldithiocarbamate. These techniques rely on the interaction of electromagnetic radiation with the analyte to produce a measurable signal.

Atomic Absorption Spectrometry (AAS) and Flame AAS (FAAS) for Nickel Determination

Atomic Absorption Spectrometry (AAS) is a widely used technique for determining the concentration of specific metal elements in a sample. In AAS, a sample is atomized, and the amount of light absorbed by the ground-state atoms at a characteristic wavelength is measured. Flame AAS (FAAS) is a common variant where a flame is used to atomize the sample.

For the analysis of this compound, the compound would first undergo a digestion process, typically using strong acids, to bring the nickel into an aqueous solution. This solution is then introduced into the flame. A hollow-cathode lamp containing nickel is used as the light source, emitting light at a wavelength specific to nickel (commonly 232.0 nm). oiv.intnemi.gov The amount of light absorbed by the nickel atoms in the flame is directly proportional to the concentration of nickel in the sample.

FAAS is known for its simplicity, relatively low cost, and good selectivity. researchgate.net However, its sensitivity might be a limiting factor for trace analysis. For higher sensitivity, Graphite Furnace AAS (GFAAS) can be employed, which allows for lower detection limits. nemi.gov Potential interferences from other elements in the sample matrix can be minimized through the use of matrix modifiers or background correction techniques like Zeeman effect correction. oiv.int

Table 1: Typical Instrumental Parameters for Nickel Determination by FAAS

| Parameter | Value |

|---|---|

| Wavelength | 232.0 nm |

| Lamp Current | 4 mA |

| Slit Width | 0.2 nm |

| Flame Type | Air-acetylene, oxidizing |

| Burner Height | Optimized for maximum absorbance |

| Measurement Mode | Absorbance |

X-ray Fluorescence Spectrometry (XRF)

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. thermofisher.com When a sample is irradiated with high-energy X-rays, atoms in the sample absorb energy and become excited, leading to the ejection of inner-shell electrons. The resulting vacancies are filled by electrons from higher energy shells, and the excess energy is emitted as fluorescent X-rays. The energy of these emitted X-rays is characteristic of the element from which they originated, and their intensity is related to the concentration of that element.

For the analysis of this compound, a solid sample can be directly analyzed, or it can be pressed into a pellet. XRF is particularly advantageous for rapid screening and quality control due to its minimal sample preparation and non-destructive nature. thermofisher.com Both Energy Dispersive XRF (EDXRF) and Wavelength Dispersive XRF (WDXRF) can be used, with WDXRF generally offering higher resolution and sensitivity for lighter elements. thermofisher.com The accuracy of XRF analysis can be affected by matrix effects, which can be corrected for using calibration standards or mathematical models. nih.gov

Table 2: General Operating Conditions for XRF Analysis of Nickel

| Parameter | Description |

|---|---|

| X-ray Source | Typically Rh or W anode tube |

| Voltage | e.g., 40 kV |

| Current | e.g., 24 µA |

| Detector | Si(Li) or Silicon Drift Detector (SDD) |

| Analysis Mode | Elemental composition (qualitative and quantitative) |

| Sample Form | Solid, powder, or liquid |

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)